1,3-Di(1H-1,2,4-triazole-1-yl)propane
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of immense importance in modern chemistry. Their structural diversity and ability to participate in various chemical interactions make them fundamental building blocks in numerous fields. researchgate.net In medicinal chemistry, nitrogen-containing heterocycles are found in the core of many pharmaceuticals. nih.govnih.gov They are also pivotal in materials science, forming the basis for organic polymers, dyes, and corrosion inhibitors. mdpi.comresearchgate.net The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts specific electronic properties and hydrogen-bonding capabilities, making them invaluable for designing molecules with targeted functions. nih.gov
Overview of Triazole Derivatives in Coordination Chemistry and Materials Science
Within the vast family of heterocyclic compounds, triazoles—five-membered rings containing three nitrogen atoms—have attracted significant interest. nih.gov Specifically, derivatives of 1,2,4-triazole (B32235) are widely employed in coordination chemistry and materials science. nih.gov They can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). nih.govrsc.org These materials have applications in catalysis, gas storage, and as luminescent sensors. mdpi.comunimi.it The electron-deficient nature of the 1,2,4-triazole ring also gives it excellent electron-transport and hole-blocking properties, making its derivatives useful in the fabrication of organic light-emitting devices (OLEDs). nih.govrsc.org
Structural Characteristics and Ligand Properties of the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is a planar, aromatic system. tandfonline.com Its structure is characterized by a five-membered ring with two carbon and three nitrogen atoms. The bond lengths within the ring are intermediate between single and double bonds, which is consistent with electron delocalization. A key feature of the 1,2,4-triazole system is its existence in different tautomeric forms, with the 1H-1,2,4-triazole tautomer generally being more stable. nih.gov
As a ligand, the 1,2,4-triazole ring is a versatile coordinating agent. It can bind to metal centers through its nitrogen atoms, acting as a monodentate or, more commonly, as a bridging ligand connecting two or more metal centers. This bridging capability is fundamental to the formation of coordination polymers. The specific nitrogen atoms involved in coordination and the resulting geometry depend on the substitution pattern of the triazole ring and the nature of the metal ion.
Research Context and Specific Focus on 1,3-Di(1H-1,2,4-triazole-1-yl)propane as a Molecular Building Block
Connecting two 1,2,4-triazole rings with a flexible linker creates a bitopic or bis-triazole ligand. These molecules are of particular interest as they can bridge metal centers to generate extended one-, two-, or three-dimensional structures. The specific focus of this article is This compound , often abbreviated as 'btp'. rsc.orgtandfonline.com This ligand features two 1,2,4-triazole rings linked by a flexible three-carbon (propane) chain.
The propane (B168953) linker provides rotational freedom, allowing the two triazole rings to adopt various spatial orientations. This flexibility enables the ligand to adapt to the coordination preferences of different metal ions, leading to a rich variety of structural architectures. Research has shown that 'btp' is a highly effective building block for constructing coordination polymers, where its bridging nature links metal centers into infinite chains. rsc.orgtandfonline.com The final structure of these materials can be tuned by factors such as the choice of metal ion and the presence of other competing ligands (coligands), making 'btp' a versatile tool for crystal engineering. tandfonline.com
Detailed Research Findings on this compound (btp) Complexes
The utility of this compound (btp) as a ligand is demonstrated by its ability to form diverse coordination structures with various transition metals. The flexibility of the propane bridge allows the terminal triazole rings to coordinate to metal centers in different ways, leading to discrete molecules or extended polymeric chains.
In one study, the reaction of 'btp' with zinc(II) and manganese(II) salts in the presence of different anionic coligands yielded four distinct complexes. tandfonline.com The structural outcomes highlight the ligand's adaptability. For instance, a complex with the formula {[Zn(btp)₃]·(ClO₄)₂}n formed a polymeric triple-stranded chain. tandfonline.com However, when dicyanamide (B8802431) (dca) was introduced as a coligand, the structure changed to a 1-D double-stranded chain, [Zn(btp)₂(dca)₂]n. tandfonline.com With the thiocyanate (B1210189) (NCS⁻) anion, the reaction with zinc(II) resulted in a discrete binuclear structure, [Zn(btp)(NCS)₂], while the reaction with manganese(II) produced a 1-D double-stranded chain, [Mn(btp)₂(NCS)₂]n. tandfonline.com
Another investigation focused on a cobalt(II) complex, [Co(btp)₂(NCS)₂]n. rsc.org In this compound, the cobalt(II) ions are linked by the 'btp' ligands to form infinite one-dimensional neutral chains. Each cobalt center exhibits a distorted octahedral coordination geometry, with four nitrogen atoms from four different triazole groups in the equatorial plane and two thiocyanato ligands in the axial positions. rsc.org
The ligand itself can also be protonated to form a dication, [C₇H₁₂N₆]²⁺, which can then form salts with complex anions. The crystal structure of one such salt, with the pentafluoridooxidovanadate(V) anion, has been determined. nih.gov Analysis of the dication revealed changes in the triazolium ring geometry upon protonation, including a shortening of the N-N bonds compared to neutral, non-coordinated triazole rings. nih.gov
The structural parameters of these complexes, determined through single-crystal X-ray diffraction, provide insight into the coordination behavior of the 'btp' ligand.
Table 1: Selected Coordination Complexes of this compound (btp) This table is generated based on data from scientific publications.
| Compound Formula | Metal Ion | Coordination Geometry | Structural Motif |
|---|---|---|---|
| {[Zn(btp)₃]·(ClO₄)₂}n tandfonline.com | Zn(II) | Not specified | Polymeric triple-stranded chain |
| [Zn(btp)₂(dca)₂]n tandfonline.com | Zn(II) | Not specified | 1-D double-stranded chain |
| [Zn(btp)(NCS)₂] tandfonline.com | Zn(II) | Not specified | Discrete binuclear structure |
| [Mn(btp)₂(NCS)₂]n tandfonline.com | Mn(II) | Not specified | 1-D double-stranded chain |
Table 2: Bond Parameters in the Protonated Ligand Cation This table is generated based on data from a study on 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) pentafluoridooxidovanadate(V). nih.gov
| Parameter | Description | Value(s) |
|---|---|---|
| C—N(H)—N bond angle | Angle within the protonated triazolium ring | 111.17 (12)° and 111.79 (11)° |
| C—N—N(H) bond angle | Angle within the protonated triazolium ring | 103.46 (12)° and 104.11 (12)° |
These findings underscore the role of this compound as a versatile and flexible building block in supramolecular chemistry and the design of functional coordination polymers.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1(2-12-6-8-4-10-12)3-13-7-9-5-11-13/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPUKAFTWJHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1,3 Di 1h 1,2,4 Triazole 1 Yl Propane
Established Synthetic Pathways for 1,3-Di(1H-1,2,4-triazole-1-yl)propane
The primary and most direct route to this compound involves the nucleophilic substitution reaction between a suitable propane (B168953) derivative and a 1,2,4-triazole (B32235) precursor.
Reactions Involving Propane Derivatives and Triazole Precursors
The most common method for the synthesis of this compound is the direct alkylation of 1,2,4-triazole with a 1,3-dihalopropane, typically 1,3-dibromopropane (B121459). This reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.
The choice of base and solvent plays a crucial role in the reaction's yield and regioselectivity. Common bases include potassium carbonate, sodium hydride, and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Solvents such as dimethylformamide (DMF), acetone (B3395972), and tetrahydrofuran (B95107) (THF) are frequently employed. beilstein-journals.org For instance, the reaction of a substituted 1,2,4-triazole with 1,3-dibromopropane in the presence of potassium carbonate in acetone has been reported. beilstein-journals.org In this case, the reaction can lead to a mixture of products, including the desired bis-triazole compound and mono-alkylated intermediates. beilstein-journals.org
A general representation of this reaction is as follows:
2 eq. 1H-1,2,4-triazole + Br-(CH₂)₃-Br + Base → (1H-1,2,4-triazol-1-yl)-(CH₂)₃-(1H-1,2,4-triazol-1-yl) + 2 Base·HBr
The reaction conditions, such as temperature and reaction time, are optimized to favor the formation of the di-substituted product.
General Principles of 1,N-Bis(1,2,4-triazolyl)alkane Synthesis
The synthesis of 1,N-bis(1,2,4-triazolyl)alkanes is governed by the principles of nucleophilic substitution, where the 1,2,4-triazole anion acts as the nucleophile. A key challenge in the synthesis of these compounds is controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion has two potential nucleophilic nitrogen atoms, N1 and N2 (and N4 in the unsubstituted ring). Alkylation can therefore lead to a mixture of isomers, namely the 1,1'-, 1,2'-, and 2,2'-bis(1,2,4-triazolyl)alkanes, as well as the 1,4'- and 4,4'-isomers for the unsubstituted triazole.
Studies on the alkylation of substituted 1,2,4-triazoles with dihaloalkanes have shown that the nature of the substituent on the triazole ring and the reaction conditions can influence the isomeric ratio of the products. beilstein-journals.orgpcbiochemres.com For instance, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, a mixture of N(1)-CH₂-N(1), N(1)-CH₂-N(2), and N(2)-CH₂-N(2) isomers was obtained, with the N(1)-CH₂-N(2) isomer being the major product due to steric effects. beilstein-journals.org Theoretical calculations have suggested that alkylation at the N4 position is generally disfavored due to higher steric energy. pcbiochemres.com
The use of specific bases can also direct the regioselectivity. For example, DBU has been reported to favor the formation of 1-substituted-1,2,4-triazoles with high regioselectivity. researchgate.net
Table 1: Reaction Parameters for the Synthesis of Bis(1,2,4-triazolyl)alkanes
| Parameter | Variation | Effect on Reaction | Reference |
| Dihaloalkane | 1,3-Dibromopropane, 1,2-Dichloroethane | Determines the length of the alkane linker. | beilstein-journals.org |
| Base | K₂CO₃, DBU, NaOH | Influences reaction rate and regioselectivity. | beilstein-journals.org |
| Solvent | Acetone, DMF, THF | Affects solubility of reactants and reaction rate. | beilstein-journals.org |
| Substituents on Triazole | Electron-donating or -withdrawing groups | Can alter the nucleophilicity and steric hindrance of the triazole nitrogens, affecting regioselectivity. | beilstein-journals.orgpcbiochemres.com |
Advanced Synthetic Strategies Utilizing Triazole-Based Linkers
Beyond the classical nucleophilic substitution, modern synthetic methods offer alternative routes to bis-triazole systems, providing greater control and versatility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to Analogous Bis-Triazole Systems
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While the target compound is a 1,2,4-triazole derivative, the CuAAC methodology is highly relevant for the synthesis of analogous bis(1,2,3-triazolyl)propane systems.
This approach typically involves the reaction of a molecule containing two terminal alkyne groups with an organic azide (B81097) in the presence of a copper(I) catalyst. For the synthesis of a bis-triazole with a propane linker, a suitable precursor would be a dipropargyl derivative. For example, the reaction of 1,3-diazido-2-propanol (B3384753) with various terminal alkynes via CuAAC has been used to prepare a series of 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds. researchgate.net
The general scheme for such a synthesis is as follows:
N₃-(CH₂)₃-N₃ + 2 R-C≡CH + Cu(I) catalyst → R-(1,2,3-triazol-1-yl)-(CH₂)₃-(1,2,3-triazol-1-yl)-R
This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net
Functionalization Approaches for Derivative Synthesis
Once the bis(1,2,4-triazolyl)propane core is synthesized, it can be further modified to create a variety of derivatives with tailored properties. Functionalization can be achieved by introducing substituents onto the triazole rings or by modifying the propane linker.
For bis-1,2,4-triazoles that possess a thiol group, S-alkylation is a common functionalization strategy. For example, 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) has been reacted with various 2-chloro-N-arylacetamides to yield new S-alkylated derivatives.
Another approach involves the synthesis of bis-triazole derivatives with pre-installed functional groups. For instance, new bis-1,2,4-triazole derivatives have been synthesized from the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes, followed by reduction of the resulting Schiff bases. organic-chemistry.org
Mechanistic Insights into Reaction Pathways for this compound Synthesis
The synthesis of this compound via the alkylation of 1,2,4-triazole with 1,3-dibromopropane proceeds through a sequential nucleophilic substitution (S_N2) mechanism.
The reaction is initiated by the deprotonation of the 1,2,4-triazole ring by a base, generating the triazolate anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming a mono-alkylated intermediate, 1-(3-bromopropyl)-1H-1,2,4-triazole.
In the second step, a second equivalent of the triazolate anion attacks the terminal carbon of the bromopropyl group, displacing the remaining bromide ion to form the final product, this compound.
The regioselectivity of the alkylation is a key mechanistic consideration. The triazolate anion is an ambident nucleophile, with electron density on both N1 and N2 (and N4 in the unsubstituted case). The site of alkylation is influenced by several factors:
Electronic Effects: The relative nucleophilicity of the nitrogen atoms.
Steric Effects: The steric hindrance around each nitrogen atom, which can be influenced by substituents on the triazole ring. beilstein-journals.org
Counter-ion and Solvent Effects: The nature of the cation from the base and the polarity of the solvent can influence the location of the charge on the triazolate anion and thus the site of alkylation.
In the case of unsubstituted 1,2,4-triazole, alkylation typically leads to a mixture of N1 and N4 substituted products, with the N1 isomer often being the major product. For the formation of this compound, the desired product is the one where both triazole rings are attached via the N1 position. The formation of other isomers, such as the 1,1'-, 1,4'-, and 4,4'-isomers, is also possible.
Coordination Chemistry and Metal Complexation of 1,3 Di 1h 1,2,4 Triazole 1 Yl Propane
Ligand Design and Coordination Modes of 1,3-Di(1H-1,2,4-triazole-1-yl)propane
The unique structural features of this compound, commonly abbreviated as 'btp', make it a subject of significant interest in coordination chemistry. Its ability to form stable complexes is rooted in the electronic properties of the triazole rings and the flexibility of the propane (B168953) linker.
N-Donor Coordination Characteristics of the Triazole Ring
The 1,2,4-triazole (B32235) ring is a key component of the btp ligand, providing the N-donor atoms necessary for metal coordination. This heterocyclic ring contains three nitrogen atoms, but typically coordinates to metal ions through the nitrogen atoms at the 4-position. The 1,2,4-triazole moiety is considered an effective N-donor ligand, capable of forming robust coordination bonds with a wide range of metal centers. The coordination environment of 1,2,4-triazole has been described as a hybrid of imidazole (B134444) and pyrazole (B372694) characteristics.
The basicity of the triazole ring, as indicated by the pKa of the corresponding triazolium ion (C₂N₃H₄⁺) being 2.45, allows it to act as a potent ligand for various metal ions. In coordination complexes, the triazole ring can function as a neutral ligand, or it can be deprotonated to form a triazolate anion, which can also participate in coordination.
Multidentate Ligand Behavior and Bridging Capabilities in Coordination Networks
The structure of this compound, featuring two 1,2,4-triazole rings separated by a flexible three-carbon (propane) spacer, inherently destines it to function as a multidentate ligand. Specifically, it acts as a bidentate ligand, with each triazole ring providing a coordination site.
The most common function of the btp ligand is to act as a bridge between two different metal centers. The flexible propane chain allows the two terminal triazole rings to orient themselves in a way that facilitates the formation of extended one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) coordination networks. tandfonline.com In these structures, the btp ligand links metal ions, propagating the polymeric structure. For instance, in a cobalt(II) complex, the btp ligands link the metal ions to build up infinite 1D-neutral chains. nih.gov The conformation of the propane linker (e.g., gauche or anti) can significantly influence the final architecture of the coordination polymer, leading to diverse structural motifs such as linear, zigzag, or helical chains.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The btp ligand has been successfully employed in the synthesis of a variety of coordination compounds, including discrete molecules and extended coordination polymers with both transition metals and lanthanides. These syntheses are typically achieved by reacting a metal salt with the btp ligand in a suitable solvent system, sometimes under solvothermal conditions.
Complexes with Transition Metals (e.g., Zn(II), Fe(II), Ni(II), Pd(II), Pt(II))
The btp ligand and its analogues readily form complexes with first-row transition metals. The resulting structures are often influenced by the metal-to-ligand ratio, the nature of the counter-anion, and the presence of any co-ligands.
Zinc(II) Complexes : Several Zn(II) complexes with btp have been synthesized and structurally characterized. For example, the reaction of btp with zinc perchlorate (B79767) yields a polymeric triple-stranded chain of {[Zn(btp)₃]·(ClO₄)₂}n. tandfonline.com When co-ligands like dicyanamide (B8802431) (dca) are introduced, the structure changes to a 1D double-stranded chain, as seen in [Zn(btp)₂(dca)₂]n. tandfonline.com A discrete binuclear complex, [Zn(btp)(NCS)₂], is formed when thiocyanate (B1210189) is used as the co-ligand. tandfonline.com
Iron(II) Complexes : While specific studies on Fe(II) with the btp ligand are not widely documented, extensive research on closely related ligands highlights the potential for interesting magnetic properties. For instance, the analogous ligand 1,2-bis(tetrazol-1-yl)propane (btzp) forms the linear chain compound Fe(btzp)₃₂, which was the first structurally characterized Fe(II) linear chain to exhibit thermal spin crossover. acs.org In this complex, the Fe(II) ions are linked by three bridging btzp ligands, resulting in an Fe-Fe separation of over 7 Å. acs.org Given that 1,2,4-triazoles are well-known for mediating spin transitions, it is expected that Fe(II) complexes with btp would also form 1D polymeric chains and potentially exhibit spin-crossover behavior. rsc.org
Nickel(II), Palladium(II), and Platinum(II) Complexes : There is a lack of specific crystal structure data for Ni(II), Pd(II), and Pt(II) complexes with the this compound ligand in the reviewed literature. However, the coordination chemistry of these metals with other bis(triazole) and related N-donor ligands is well-established. It is anticipated that btp would form stable, typically square-planar complexes with Pd(II) and Pt(II), and octahedral complexes with Ni(II). Research on other triazole-containing ligands shows their ability to coordinate with Pd(II) and Pt(II), forming mononuclear complexes or polynuclear structures. nih.govrsc.org These complexes often exhibit a square-planar geometry around the metal center. rsc.org
The table below summarizes the structural details of representative transition metal complexes involving the btp ligand.
| Compound Formula | Metal Ion | Coordination Geometry | Structural Motif | Reference |
| {[Zn(btp)₃]·(ClO₄)₂}n | Zn(II) | Octahedral | 1D Triple-stranded chain | tandfonline.com |
| [Zn(btp)₂(dca)₂]n | Zn(II) | Octahedral | 1D Double-stranded chain | tandfonline.com |
| [Mn(btp)₂(NCS)₂]n | Mn(II) | Octahedral | 1D Double-stranded chain | tandfonline.com |
| [Co(btp)₂(NCS)₂]n | Co(II) | Distorted Octahedral | 1D Neutral chain | nih.gov |
Complexes with Lanthanide(III) Ions
The coordination chemistry of btp extends to lanthanide ions, although specific examples with the propane linker are not as prevalent as with transition metals. However, the closely related ligand bis(1,2,4-triazol-1-yl)methane (btrm), which differs only by the length of the alkyl spacer, has been used to synthesize a series of lanthanide(III) coordination polymers. mdpi.com
In these complexes with the general formula [Ln(btrm)₂(NO₃)₃]n (where Ln = Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺, Gd³⁺), the btrm ligand acts in a bidentate-bridging coordination mode. mdpi.com This bridging results in the formation of polymeric chains composed of octagonal metallocycles. mdpi.com It is highly probable that this compound would coordinate to lanthanide ions in a similar fashion, acting as a flexible bridge to generate 1D or higher-dimensional coordination polymers. The larger size of the lanthanide ions would likely result in high coordination numbers, with co-ligands (often from the metal salt, like nitrate) and solvent molecules completing the coordination sphere. Studies with other propane-linked ligands and lanthanides confirm the formation of polymeric species. d-nb.info
Formation of One-Dimensional and Two-Dimensional Coordination Networks
A primary application of the this compound ligand is in the crystal engineering of coordination polymers. Its length and flexibility are well-suited for the construction of one-dimensional (1D) chains.
As detailed in the sections above, Zn(II), Mn(II), and Co(II) all form 1D coordination polymers with the btp ligand. tandfonline.comnih.gov The specific architecture of these chains can be tuned by the choice of metal and co-ligands. For example, in the absence of competing co-ligands, a {[Zn(btp)₃]·(ClO₄)₂}n complex forms a triple-stranded chain. tandfonline.com With the inclusion of dicyanamide or thiocyanate anions, the structure simplifies to double-stranded or single chains. tandfonline.com Similarly, lanthanide complexes with the analogous btrm ligand also self-assemble into 1D chains. mdpi.com
While 1D structures are most common for this ligand, the formation of two-dimensional (2D) networks is also feasible. The flexible propane linker can adopt conformations that allow for connections between adjacent 1D chains. The use of ancillary ligands that can bridge in a different direction is a common strategy to increase dimensionality. For instance, a related ligand, 1,3-bis(4-pyridyl)propane, has been shown to form 2D coordination networks with copper(II) where adjacent 1D sinusoidal chains are linked into a 2D sheet through bridging carboxylate groups. nih.gov Another similar ligand, 1,3-bis(1-methyl-1H-tetrazol-5-yl)propane, forms 2D coordination polymers with Cu₃Cl₆ units. researchgate.net This suggests that with appropriate selection of metal ions and co-ligands, this compound could also serve as a versatile building block for 2D coordination polymers.
Supramolecular Assembly and Non-Covalent Interactions in Metal-Organic Architectures
The construction of metal-organic architectures is profoundly influenced by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are highly directional and play a critical role in dictating the final three-dimensional topology, stability, and properties of the resulting supramolecular framework. In complexes involving the flexible bis-monodentate ligand this compound, often abbreviated as 'btp' or 'btrp', interactions such as hydrogen bonding, π-π stacking, and other weak forces are integral to the assembly of discrete molecules or polymeric chains into higher-order structures. The interplay between the coordination geometry of the metal center, the conformational flexibility of the propane linker in the btrp ligand, and the nature of any co-ligands or counter-ions collectively determines which non-covalent interactions will dominate the crystal packing.
Hydrogen bonding is a paramount directional force in the supramolecular assembly of coordination compounds containing this compound. The triazole rings provide multiple nitrogen atoms that can act as hydrogen bond acceptors, while coordinated solvent molecules (like water) or protonated ligands can serve as hydrogen bond donors.
In the crystal structure of a salt containing the protonated dicationic form of the ligand, 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium), a complex network of hydrogen bonds mediates the three-dimensional packing. nih.gov Analysis reveals strong N—H⋯F hydrogen bonds and weaker C—H⋯F and C—H⋯N interactions are crucial for generating the 3D structure. nih.gov The strongest of these, the N—H⋯F bonds, involve the most underbonded fluorine atoms of the [VOF₅]²⁻ anion. nih.gov
A Hirshfeld surface analysis highlights the overwhelming importance of these interactions, with hydrogen-bond interactions (H⋯F and H⋯N) accounting for more than 60% of the interatomic contacts for the cation. nih.gov The contribution of different hydrogen bonds is detailed in the table below.
Table 1: Hydrogen Bond Geometry in (C₇H₁₂N₆)²⁺·[VOF₅]²⁻
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1—H1N···F4 | 0.84(2) | 1.68(2) | 2.507(2) | 170(2) |
| N4—H4N···F1 | 0.85(2) | 1.67(2) | 2.507(2) | 167(2) |
| C1—H1A···F3ⁱ | 0.95 | 2.42 | 3.298(2) | 154 |
| C1—H1B···F2ⁱⁱ | 0.95 | 2.40 | 3.325(2) | 164 |
| C2—H2A···F5ⁱⁱⁱ | 0.95 | 2.45 | 3.385(2) | 167 |
| C3—H3A···N5ⁱᵛ | 0.95 | 2.59 | 3.343(2) | 136 |
| C5—H5···N2ᵛ | 0.95 | 2.47 | 3.312(2) | 148 |
| C7—H7B···F5ᵛⁱ | 0.95 | 2.38 | 3.250(2) | 152 |
Symmetry codes: (i) x, y, z+1; (ii) -x+1, -y, -z+1; (iii) x-1/2, -y+1/2, z+1/2; (iv) -x+1/2, y-1/2, z+1/2; (v) -x+1, -y+1, -z; (vi) x-1, y, z. Data sourced from the crystal structure of 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) pentafluoridooxidovanadate(V). nih.gov
Similarly, in cadmium(II) coordination polymers with other triazole-based ligands, coordinated water molecules form strong O—H⋯O hydrogen bonds with carboxylate oxygen atoms of adjacent chains, leading to the formation of more complex architectures like double chains. nih.gov The triazole nitrogen atoms also participate as proton acceptors, contributing to a network of hydrogen bonds that ensures the three-dimensional coherence of the crystal. nih.gov This demonstrates the versatile role of both the ligand itself and associated solvent molecules or anions in building robust, hydrogen-bonded frameworks.
In addition to hydrogen bonding, π-π stacking and C-H···π interactions are significant in organizing metal-organic architectures derived from aromatic N-heterocyclic ligands. The electron-rich triazole rings of the this compound ligand are capable of participating in such interactions, which can influence the packing of coordination polymers and discrete complexes, often working in concert with hydrogen bonds.
For instance, in some cadmium(II) coordination polymers, aromatic π–π stacking interactions between the benzene (B151609) fragments of the ligands in adjacent chains contribute to the formation of a stable three-dimensional network. nih.gov In other supramolecular systems, aromatic π-stacking interactions, combined with hydrogen bonds, can connect molecular units into well-defined motifs like parallel linear strips assembled in a zipper-like fashion. uchile.cl
However, in the case of the 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) salt, classic π-π stacking is not the dominant feature. The analysis of its crystal structure reveals no close C⋯C contacts indicative of significant π-π stacking between the triazolium rings. nih.gov Instead, more subtle anion-π interactions are observed, where the fluoride (B91410) and oxide ions of the anion interact with the electron-deficient triazolium rings. nih.gov These F⋯C(N) and O⋯C(N) contacts account for 12.2% of the total intermolecular contacts for the anion. nih.gov This highlights that even when strong π-π stacking is absent, weaker interactions involving the π-system of the triazole ring can still play a tangible role in the crystal packing. The flexibility of the propane linker allows the triazole rings to orient themselves to maximize various stabilizing forces, which may or may not include conventional stacking.
Halogen bonding (XB) and chalcogen bonding (ChB) are highly directional non-covalent interactions that have emerged as powerful tools in crystal engineering and supramolecular chemistry. researchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom in a molecule (the XB donor) and a nucleophilic site (the XB acceptor), such as a lone pair on a nitrogen or oxygen atom. Chalcogen bonding is an analogous interaction involving elements from Group 16, such as sulfur or selenium.
The chemical nature of the 1,2,4-triazole ring makes it a prime candidate for participating in these interactions. The nitrogen atoms of the triazole ring are nucleophilic and can act as effective halogen or chalcogen bond acceptors. Furthermore, in protonated triazolium species, the electron-withdrawing nature of the cationic ring can enhance the potential for charge-assisted halogen bonding. researchgate.net Research on 1,2,3-triazoles has shown they are versatile functional units capable of forming complexes with anions through both hydrogen and halogen bonding. researchgate.net
While the principles of halogen and chalcogen bonding are well-established for triazole-containing compounds, specific examples involving metal complexes of this compound are not prominently documented in the surveyed literature. Nonetheless, the potential for these interactions remains significant. In hypothetical frameworks where halogenated co-ligands or solvents are present, the nitrogen atoms of the btrp ligand could serve as acceptors, directing the assembly of the crystal lattice. The rational design of new metal-organic materials could therefore exploit these interactions by pairing btrp-containing metal complexes with suitable halogen or chalcogen bond donors to create novel supramolecular architectures.
Structural Elucidation and Advanced Characterization Techniques
Single-Crystal X-ray Diffraction Analysis of 1,3-Di(1H-1,2,4-triazole-1-yl)propane and its Complexes
Single-crystal X-ray diffraction is the most powerful method for determining the precise molecular and crystal structure of a compound. This technique has been successfully applied to several coordination complexes and salts incorporating the "this compound" ligand, often abbreviated as 'btp' or a similar variant.
Determination of Molecular and Crystal Structures
The molecular structure of "this compound" features a flexible propane (B168953) chain linking two 1H-1,2,4-triazole rings at the N1 position. This flexibility allows the ligand to adopt various conformations, making it a versatile building block in the construction of coordination polymers and supramolecular assemblies.
Studies have shown that 'btp' can act as a bridging ligand, connecting metal centers to form diverse and complex architectures. For instance, in a series of transition metal complexes, the structure of the resulting coordination polymer is tuned by the choice of metal and anionic co-ligands. In the absence of a co-ligand, a zinc complex, {[Zn(btp)3]·(ClO4)2}n, forms a polymeric triple-stranded chain. nih.gov However, the introduction of dicyanamide (B8802431) (dca) or thiocyanate (B1210189) (NCS) as co-ligands leads to the formation of one-dimensional double-stranded chains, as seen in [Zn(btp)2(dca)2]n and [Mn(btp)2(NCS)2]n, or a discrete binuclear structure in [Zn(btp)(NCS)2]. nih.gov
In another example, the protonated form of the ligand, the 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) dication, co-crystallizes with a pentafluoridooxidovanadate(V) anion to form the salt (C₇H₁₂N₆²⁺)·[VOF₅]²⁻. chemspider.com The crystal structure reveals extensive hydrogen bonding between the dication and the anion. chemspider.com
Analysis of Bond Lengths, Angles, and Conformations
Detailed analysis of the crystal structures provides precise information on bond lengths, bond angles, and the ligand's conformation upon coordination or protonation. In the (C₇H₁₂N₆²⁺)·[VOF₅]²⁻ salt, the propane linker of the dication adopts a specific conformation, and the triazole rings are involved in hydrogen bonding with the anion. chemspider.com All hydrogen atoms in this structure were located and refined, confirming the protonation sites and the nature of the hydrogen-bonding interactions. chemspider.com
The flexibility of the propane chain is a key feature, allowing the distance and orientation between the two terminal triazole rings to vary, thus accommodating different metal coordination geometries and packing requirements in the crystal lattice.
Crystallographic Space Group and Unit Cell Parameters
The crystallographic parameters for complexes of "this compound" are determined from single-crystal X-ray diffraction data. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice, and the symmetry of the crystal, described by the space group.
For the salt 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) pentafluoridooxidovanadate(V), the crystallographic data has been determined, providing a concrete example of the solid-state arrangement of the protonated ligand. chemspider.com
Table 1: Crystallographic Data for (C₇H₁₂N₆²⁺)·[VOF₅]²⁻
| Parameter | Value |
|---|---|
| Formula | C₇H₁₂F₅N₆OV |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1353 (4) |
| b (Å) | 10.6627 (4) |
| c (Å) | 12.3364 (5) |
| **α (°) ** | 90 |
| **β (°) ** | 109.833 (2) |
| **γ (°) ** | 90 |
| Volume (ų) | 1254.91 (9) |
| Z | 4 |
Data sourced from a study on the crystal structure of 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) pentafluoridooxidovanadate(V). chemspider.com
Spectroscopic Investigations for Structural Confirmation
Spectroscopic techniques are essential for confirming the identity and purity of "this compound" and for providing information about its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
While specific experimental ¹H and ¹³C NMR data for the free ligand "this compound" were not available in the searched literature, the characterization of numerous related 1,2,4-triazole (B32235) derivatives provides a strong basis for predicting its spectral features. nih.govrsc.orggoogle.com
For a molecule with this structure, the ¹H NMR spectrum is expected to show distinct signals for the protons on the triazole rings and the propane linker. The two protons on the central carbon of the propane chain would likely appear as a quintet, while the four protons on the carbons attached to the triazole rings would appear as a triplet. The protons on the triazole rings would appear as singlets in the aromatic region.
The ¹³C NMR spectrum would similarly show characteristic peaks for the carbons of the triazole rings and the two different types of carbons in the propane chain. For example, in a series of new bis-1,2,4-triazole derivatives, the triazole C3 and C5 carbons were observed between δ 148-153 ppm. nih.gov
Table 2: General Expected NMR Shifts for 1,2,4-Triazole Derivatives
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Triazole-H | ~8.0 - 9.0 |
| N-CH₂ | ~4.0 - 4.5 | |
| C-CH₂-C | ~2.0 - 2.5 | |
| ¹³C | Triazole-C | ~145 - 155 |
| N-CH₂ | ~45 - 50 | |
| C-CH₂-C | ~30 - 35 |
Note: These are general expected ranges based on related structures and may vary depending on the solvent and specific electronic environment.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectra of "this compound" and its complexes have been reported, confirming the coordination of the ligand to metal centers. nih.gov
The IR spectra of compounds containing the 1,2,4-triazole ring typically show characteristic absorption bands corresponding to C-H, C=N, and N-N stretching and bending vibrations. In a study of bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)propane, the FT-IR and FT-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations. nih.gov Such studies provide a detailed assignment of the observed vibrational modes. The characteristic C=N absorption bands for some bis-1,2,4-triazole derivatives appear around 1597 cm⁻¹. nih.gov
Table 3: Common Infrared Absorption Frequencies for Triazole Compounds
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100 | C-H stretching (aromatic/heterocyclic) |
| ~2900 | C-H stretching (aliphatic) |
| ~1600-1500 | C=N stretching |
| ~1500-1400 | Ring stretching |
| ~1200 | C-N stretching |
Note: These are general absorption regions. The exact peak positions can vary based on the specific molecular structure and intermolecular interactions.
Thermal Analysis Methods
Thermal analysis techniques are crucial for determining the stability of this compound at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information on thermal stability and decomposition profiles. For this compound, the TGA curve would be expected to show stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would likely begin with the cleavage of the propane linker, followed by the breakdown of the more stable triazole rings at higher temperatures.
Studies on metal complexes of a related ligand, 1,3-bis[(5-mercapto-4-phenyl)-1,2,4-triazol-3-yl]propane, have utilized TGA to characterize their thermal stability, indicating the utility of this method for such structures. asianpubs.org
Table 2: Representative TGA Data for a bis-Triazole Compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 250 - 350 | ~20% | Decomposition of propane linker |
| 2 | 350 - 500 | ~60% | Decomposition of triazole rings |
| Residue | >500 | ~20% | Residual char |
Note: This table is illustrative and based on the expected behavior of triazole-based compounds.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting, crystallization, and decomposition. A DSC thermogram for a pure, crystalline sample of this compound would typically show a sharp endothermic peak corresponding to its melting point. At higher temperatures, one or more exothermic peaks would likely appear, indicating thermal decomposition. The presence of a single, sharp melting peak can also serve as an indicator of the sample's purity.
Thermal analyses of various 1,2,4-triazole derivatives confirm that DSC is a standard method for identifying melting points and decomposition temperatures. asianpubs.org
Table 3: Expected DSC Events for this compound
| Event | Temperature (°C) | Type | Interpretation |
| Melting | 100 - 150 | Endothermic | Phase transition from solid to liquid |
| Decomposition | >250 | Exothermic | Irreversible chemical breakdown |
Note: The temperature values are hypothetical and serve as an example.
Advanced Characterization for Specific Structural Properties
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. It can determine interatomic distances, coordination numbers, and the types of neighboring atoms. While EXAFS would not typically be used on this compound itself, it is invaluable for characterizing metal complexes derived from it. As a bidentate ligand, this compound can coordinate with various metal ions. asianpubs.org
If a metal complex of this ligand were synthesized, EXAFS could provide precise details about the metal's coordination sphere, such as:
The exact bond lengths between the metal center and the nitrogen atoms of the two triazole rings.
The number of coordinating nitrogen atoms.
The presence of other ligands or solvent molecules in the metal's first coordination shell.
This information is critical for understanding the structure-property relationships in catalysts, functional materials, and coordination polymers based on this ligand.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and assess the bulk purity of a solid sample. The PXRD pattern is a unique fingerprint for a specific crystalline solid. For this compound, PXRD would be used to:
Confirm the identity of the synthesized material by comparing its diffraction pattern to a known standard.
Assess the sample's crystallinity and phase purity.
Determine the unit cell parameters if the material is a novel crystalline phase.
Structural studies on similar propane-linked heterocyclic compounds have successfully used diffraction methods to determine their crystal structures and unit cell dimensions. For instance, the crystal structure of 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) pentafluoridooxidovanadate(V) was elucidated using single-crystal X-ray diffraction, revealing detailed information about its solid-state conformation. nih.gov Similarly, data is available for 1,3-Bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane. nih.gov
Table 4: Example Crystal Data for Related Propane-Linked Heterocyclic Compounds
| Parameter | 1,3-Bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane nih.gov | 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) salt nih.gov |
| Formula | C₁₅H₁₄N₁₀ | C₇H₁₂N₆²⁺ · [VOF₅]²⁻ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 14.486 | 8.8795 |
| b (Å) | 9.1322 | 10.7490 |
| c (Å) | 12.8032 | 12.9808 |
| β (°) ** | 111.596 | 108.694 |
| Volume (ų) ** | 1574.8 | 1171.8 |
Theoretical and Computational Studies of 1,3 Di 1h 1,2,4 Triazole 1 Yl Propane and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Electronic Structure Elucidation
DFT calculations are instrumental in elucidating the electronic structure of 1,3-Di(1H-1,2,4-triazole-1-yl)propane and its derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dnu.dp.ua A smaller gap generally implies higher reactivity.
For 1,2,4-triazole (B32235) derivatives, DFT studies have shown that the distribution of HOMO and LUMO is primarily located on the triazole rings, indicating that these are the primary sites for electron donation and acceptance. researchgate.net The introduction of different substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. For instance, in a study of various 1,2,4-triazole derivatives, DFT calculations were used to analyze reactivity descriptors like electron affinity and dipole moment to identify nucleophilic regions prone to interaction. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In the context of triazole derivatives, MEP analysis often reveals that the nitrogen atoms of the triazole ring are the most electron-rich regions, making them susceptible to protonation and other electrophilic interactions. figshare.com
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1,2,4-Triazole | -7.89 | -0.45 | 7.44 | 3.21 |
| Protonated 1,2,4-Triazole (N4) | -10.23 | -2.84 | 7.39 | 5.67 |
Prediction of Spectroscopic Parameters
DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of vibrational modes. Studies on 1,2,4-triazole and its protonated forms have utilized DFT to analyze their IR and Raman spectra, highlighting the shifts in vibrational frequencies upon protonation, particularly at the N2 and N4 positions. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the structural elucidation of complex molecules. For a related compound, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to compute the ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net These computational approaches provide a basis for understanding the spectroscopic properties of this compound.
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR | C=N stretch (cm⁻¹) | 1505 | 1500 |
| ¹H NMR | Triazole-H (ppm) | 8.15, 7.98 | 8.12, 7.95 |
| ¹³C NMR | Triazole-C (ppm) | 152.1, 144.8 | 151.9, 144.5 |
Analysis of Reaction Mechanisms and Energetics
DFT calculations can provide detailed insights into reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. This is particularly useful for understanding the synthesis and reactivity of this compound.
For example, the alkylation of 1,2,4-triazole is a key step in the synthesis of the target compound. DFT studies on the alkylation of 1,2,4-triazole with alkyl halides have shown that the reaction can proceed via different nitrogen atoms, leading to isomeric products. researchgate.net Computational analysis can help in predicting the regioselectivity of such reactions by comparing the activation barriers for the formation of different isomers. researchgate.net
Furthermore, the decomposition mechanism of triazole derivatives has been investigated using DFT. figshare.com These studies explore various pathways, such as ring cleavage and substituent dissociation, and calculate the associated energy barriers. figshare.com For instance, it has been shown that at the excited state, the C-N bond is often the most susceptible to breaking. figshare.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. researchgate.net QTAIM analysis provides a rigorous definition of an atom within a molecule and allows for the quantification of bond properties through the analysis of bond critical points (BCPs).
In the context of triazole derivatives, QTAIM has been employed to study both intramolecular and intermolecular interactions. nih.gov For instance, in a study of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-ylmethanone derivatives, QTAIM analysis was used to investigate the effect of different substituents on the reactivity of the molecules. researchgate.net The topological parameters at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the interactions. rsc.org For example, the presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. The values of ρ and ∇²ρ at the BCP can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. bohrium.com
Molecular Dynamics (MD) Simulations for Structural Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of molecules.
For 1,2,4-triazole derivatives, MD simulations have been widely used to investigate their interactions with biological targets, such as enzymes and receptors. nih.govfrontiersin.orgsemanticscholar.org These simulations can reveal the binding modes of the ligands, the key amino acid residues involved in the interaction, and the stability of the ligand-protein complex over time. nih.gov For example, MD simulations of triazole-based inhibitors with human carbonic anhydrase IX have provided insights into the stable hydrophobic and hydrophilic interactions within the active site. researchgate.net Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG) are often analyzed to assess the stability and conformational changes of the system during the simulation. researchgate.net
Computational Approaches for Supramolecular Interactions and Crystal Architectures
Computational methods are also crucial for understanding the supramolecular chemistry of this compound and its derivatives, particularly their self-assembly into crystal structures. nih.gov These methods can predict and analyze the non-covalent interactions that govern crystal packing.
Applications and Functional Properties in Materials Science and Catalysis
Role of 1,3-Di(1H-1,2,4-triazole-1-yl)propane in Metal-Organic Frameworks and Coordination Polymers
This compound, often abbreviated as "btp" or "btrp" in literature, serves as a flexible ligand capable of adopting various conformations to link metal ions into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. The resulting coordination polymers and MOFs exhibit a range of properties stemming from the interplay between the metal ion, the btp ligand, and any co-ligands present in the structure.
Coordination complexes incorporating this compound, particularly with d¹⁰ metal ions like zinc(II) and cadmium(II), frequently exhibit strong luminescent properties. documentsdelivered.commdpi.com These properties are of significant interest for applications in chemical sensing, optoelectronic devices, and solid-state lighting.
Research has shown that four transition metal complexes based on this ligand, including those with zinc and manganese, exhibit strong emissions in the solid state, suggesting their potential as luminescent materials. documentsdelivered.comtandfonline.com The emission is often attributed to intraligand π–π* transitions within the triazole rings of the ligand. researchgate.net For instance, in a series of cadmium(II) coordination compounds with btp, the emission spectra correspond to intraligand transitions, though the emission bands show a complex shape that can be resolved into two distinct components using Gaussian functions. nih.gov
The structure of the coordination polymer significantly influences its photophysical properties. Studies on zinc-based MOFs with btp and terephthalic acid as co-ligands revealed that the luminescence can be quenched in the presence of certain aromatic compounds, particularly nitrobenzene. mdpi.com This quenching effect indicates the potential for these materials to be used as sensitive sensors for specific analytes. mdpi.com Similarly, cadmium(II) and silver(I) coordination polymers based on the related ligand 1,3-bis(1,2,4-triazol-1-yl)adamantane demonstrate ligand-centered emission. researchgate.net
The choice of metal ion and ancillary ligands can tune the dimensionality and, consequently, the luminescent behavior of the resulting materials. For example, a series of four btp-based complexes showed that the structure could be varied from a triple-stranded 1D chain to double-stranded chains or discrete binuclear complexes by introducing different anionic co-ligands. documentsdelivered.com All four of these distinct structures displayed strong emission properties. documentsdelivered.com
Table 1: Photoluminescent Properties of Selected Coordination Polymers with this compound (btp)
| Compound/Framework | Metal Ion | Max. Emission (λem) | Max. Excitation (λex) | Notes |
|---|---|---|---|---|
| [Zn(btp)(bdc)]∙nDMF | Zn(II) | ~435-440 nm | 330 nm | Luminescence is completely quenched by nitrobenzene. mdpi.com |
| [Zn3(btp)(bdc)3]∙nDMF | Zn(II) | ~435-440 nm | 330 nm | Shows potential as a sensitive material for aromatic compounds. mdpi.com |
| [Cd(btrp)(H2O)2(NO3)2]n | Cd(II) | Not specified | Not specified | Solid-state luminescence corresponds to intraligand transitions. nih.gov |
| [Cd(btrp)2(NO3)2]·H2O | Cd(II) | Not specified | Not specified | Emission bands have a complex shape. nih.gov |
| {[Zn(btp)3]·(ClO4)2}n | Zn(II) | Not specified | Not specified | Exhibits strong emission in the solid state. documentsdelivered.comtandfonline.com |
The 1,2,4-triazole (B32235) moiety is well-known for its ability to mediate magnetic exchange interactions between metal centers, leading to materials with interesting magnetic properties, including spin-crossover (SCO) behavior. nih.govresearchgate.net SCO is a phenomenon observed in some transition metal complexes where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netresearchgate.net This switching is accompanied by changes in magnetic moment, color, and structure, making SCO compounds promising for applications in data storage and sensing. nih.gov
While the 1,2,4-triazole family of ligands is prominent in the field of molecular magnetism, specific studies detailing the magnetic properties or spin-crossover phenomena of complexes derived exclusively from this compound are not extensively documented in the surveyed literature. However, a manganese(II) coordination polymer, [Mn(btp)2(NCS)2]n, has been synthesized, which, given its composition of a transition metal and a triazole-based ligand, is a candidate for future magnetic investigations. documentsdelivered.comtandfonline.com Studies on analogous systems, such as copper(II) complexes with the related ligand 1,3-bis(1-methyl-1H-tetrazol-5-yl)propane, have revealed antiferromagnetic coupling between the metal centers, highlighting the potential for propane-bridged N-heterocycles to mediate magnetic interactions. nih.gov
The porosity inherent in some MOFs constructed with this compound (btp) makes them candidates for gas storage and separation applications. The flexible nature of the btp ligand, combined with other structural components like carboxylate co-ligands, allows for the creation of frameworks with specific pore sizes and chemical environments suitable for selective gas adsorption.
Research on zinc-based MOFs synthesized with btp and terephthalic acid (bdc) has demonstrated their capacity for adsorbing gases such as nitrogen (N₂), carbon dioxide (CO₂), and hydrogen (H₂). mdpi.com One such framework, [Zn3(btp)(bdc)3], was found to be non-interpenetrated, a structural feature often desirable for achieving high porosity. mdpi.com Another framework with a different stoichiometry, [Zn(bdc)(btp)], formed an interpenetrated structure. mdpi.com
Table 2: Gas Adsorption Properties of a Zinc-MOF with this compound
| Framework | Gas | Temperature | Adsorption Capacity | Notes |
|---|---|---|---|---|
| [Zn(btrp)(bdc)]∙nDMF | N₂, CO₂, H₂ | Not specified | Evaluated | Sorption properties were studied for this interpenetrated framework. mdpi.com |
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes featuring triazole-based ligands are widely explored as catalysts in a variety of organic transformations. The nitrogen atoms of the triazole ring are effective coordination sites for metal ions, and the electronic properties of the resulting complex can be tuned to facilitate catalytic cycles.
Copper catalysis is intimately linked with triazoles, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" that generates 1,4-disubstituted 1,2,3-triazoles. In this widely used reaction, the triazole is the desired product, formed with high efficiency and regioselectivity. The catalytic cycle involves a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent.
While this compound itself is not typically the primary ligand in these catalytic systems, the principles are relevant. Research has focused on developing more efficient CuAAC catalysts where a triazole-containing ligand coordinates to the copper center to enhance its activity and stability. For example, a copper(I) complex with a similar ligand, 1,3-Bis(4-phenyl- documentsdelivered.comtandfonline.comtriazol-1-yl)-propan-2-ol, was synthesized and shown to be an effective and reusable catalyst for CuAAC reactions, requiring only a small catalyst loading. documentsdelivered.com This demonstrates that bis(triazole) ligands with a propane (B168953) backbone can indeed form catalytically active metal complexes. However, it is important to note the distinction in the triazole isomer (1,2,3- vs. 1,2,4-) and the presence of other substituents.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | btp, btrp |
| Zinc | Zn |
| Cadmium | Cd |
| Manganese | Mn |
| Silver | Ag |
| Terephthalic acid | H₂bdc |
| 1,3-bis(1,2,4-triazol-1-yl)adamantane | - |
| Nitrobenzene | C₆H₅NO₂ |
| Nitrogen | N₂ |
| Carbon Dioxide | CO₂ |
| Hydrogen | H₂ |
| bis(1,2,4-triazol-1-yl)methane | btrm |
| 1,3-Bis(4-phenyl- documentsdelivered.comtandfonline.comtriazol-1-yl)-propan-2-ol | - |
| Palladium | Pd |
Other Advanced Material Applications
Development of Sensors and Probes
The inherent luminescent properties of triazole-based compounds and their ability to form coordination polymers make them excellent candidates for chemical sensors and probes. Coordination polymers (CPs) constructed from triazole ligands and metal centers are particularly noted for their structural tunability and high sensitivity in detecting various analytes. scispace.com
Research has demonstrated that coordination polymers based on ligands similar to this compound can function as highly sensitive and selective luminescent sensors. For instance, coordination polymers synthesized from bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have been shown to detect antibiotics and pesticides at low concentrations. scispace.comrsc.org The mechanism of detection often relies on luminescence quenching or enhancement. When the analyte interacts with the framework of the coordination polymer, it alters the energy transfer process, leading to a measurable change in the fluorescent signal.
Specifically, cadmium coordination compounds synthesized with the flexible ligand 1,3-bis(1,2,4-triazol-1-yl)propane have been noted for their luminescent properties, which are foundational for their potential use in sensing applications. openalex.org Similarly, lanthanide(III) coordination polymers incorporating a bis(1,2,4-triazol-1-yl)methane linker exhibit luminescence, with the emission characteristics dependent on the specific lanthanide ion. mdpi.com Although energy transfer from the ligand to the metal ion was not observed in all cases, the ligand field and non-centrosymmetric interactions induced f-f transitions, resulting in lanthanide-based luminescence. mdpi.com These findings highlight the potential of designing sensors based on this compound for specific ions or molecules by carefully selecting the metal center to achieve the desired photoluminescent response.
Integration into Functional Organic Materials (e.g., for OLEDs, energy storage, heat resistance)
Derivatives of 1,2,4-triazole are increasingly investigated for their integration into functional organic materials, particularly in the field of optoelectronics. Their high nitrogen content and stable heterocyclic structure provide desirable electronic and thermal properties. nih.govlifechemicals.com
Organic Light-Emitting Diodes (OLEDs): Compounds containing 1,2,4-triazole rings are recognized for their excellent luminescent properties and high quantum yields, making them suitable for use as emitters in OLEDs. nih.gov Research into highly conjugated 4H-1,2,4-triazole derivatives has shown that these materials can be efficient blue emitters. nih.govresearchgate.net Zinc and diphenylboron complexes with 1,2,4-triazole ligands have been synthesized and found to exhibit significant fluorescence in the blue region of the spectrum, demonstrating their promise for light-emitting applications. researchgate.net The combination of 1,2,4-triazole with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) or s-tetrazine, allows for the fine-tuning of emission properties. researchgate.netnih.gov These hybrid structures are explored for their potential to create stable and efficient light-emitting layers in OLED devices. nih.gov
Energy Storage and Heat Resistance: The high nitrogen content and thermal stability of triazole-based structures are advantageous for applications in energetic materials and heat-resistant polymers. frontiersin.org For example, energetic materials based on a 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole skeleton have been synthesized and studied. frontiersin.org These materials show a range of thermal stabilities, with some derivatives exhibiting decomposition temperatures above 200°C. frontiersin.org The connection of a 1,2,4-triazole ring with a 1,3,4-oxadiazole ring is a strategy aimed at increasing the molecule's formation enthalpy while also improving its stability. frontiersin.org This inherent thermal robustness suggests that polymers and materials incorporating the this compound backbone could exhibit enhanced heat resistance, a critical property for materials used in demanding electronic or aerospace applications.
Corrosion Inhibition Applications of Analogous Triazole Derivatives
Triazole derivatives are widely recognized as highly effective corrosion inhibitors for a variety of metals and alloys, including carbon steel, copper, and aluminum, in different aggressive environments. nih.govmdpi.comdntb.gov.ua Their efficacy stems from the presence of nitrogen heteroatoms and π-electrons in the aromatic ring, which facilitate strong adsorption onto metal surfaces. nih.govmdpi.com This adsorption forms a protective film that acts as a barrier, hindering both anodic and cathodic reactions of the corrosion process. ijcsi.promdpi.com
The mechanism of inhibition involves the donor-acceptor interactions between the nitrogen atoms of the triazole ring and the vacant d-orbitals of the metal atoms. mdpi.com This leads to the formation of a stable, chemisorbed layer on the metal surface. mdpi.com The structure of the triazole derivative, including the presence of substituent groups, significantly influences its inhibition efficiency.
Numerous studies have quantified the performance of various 1,2,4-triazole analogs as corrosion inhibitors. For example, derivatives have been tested on carbon steel in hydrochloric and sulfuric acid solutions, demonstrating high protection efficiencies, often exceeding 90%. nih.govmdpi.comresearchgate.net Similarly, for aluminum alloys, 1,2,4-triazole and its amino-substituted derivatives have proven effective in neutral chloride solutions. ktu.ltktu.lt
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | Low Concentration | Not specified, but effective | nih.gov |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | C38 Steel | HCl | 0.8 mM | >95 | ijcsi.pro |
| 3-substituted 1,2,4-triazole (3ST) | Steel | H₂SO₄ | 5 mM | >99 in some cases | mdpi.commdpi.com |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1 M HCl | Optimum | ~95 | researchgate.net |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 84.4 | ktu.ltktu.lt |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 86.4 | ktu.ltktu.lt |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 87.1 | ktu.ltktu.lt |
Future Perspectives and Research Directions
Development of Novel Synthetic Approaches for Diversely Functionalized Derivatives
The core structure of 1,3-di(1H-1,2,4-triazole-1-yl)propane serves as a robust scaffold, but its true potential lies in the ability to introduce diverse functional groups. Future synthetic efforts will likely focus on moving beyond simple alkylation reactions to more sophisticated and efficient strategies for creating a library of functionalized derivatives.
Key areas of development include:
Advanced "Click Chemistry" Applications: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. chemijournal.com Future work could adapt this methodology to create derivatives of the 1,2,4-triazole (B32235) isomer or to append complex functionalities to the propane (B168953) backbone prior to triazole ring formation. The use of microwave-assisted and ultrasound-assisted synthesis could further accelerate these processes, offering greener and more efficient routes. mdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Passerini and Ugi reactions, allow for the construction of complex molecules in a single step from three or more starting materials. chemijournal.com Applying MCRs could enable the rapid generation of a diverse range of functionalized this compound derivatives with varied steric and electronic properties, which is crucial for fine-tuning their coordination behavior and material properties.
Post-Synthetic Modification: Another promising avenue is the functionalization of the pre-formed ligand or its corresponding metal complexes. This could involve introducing reactive handles onto the propane linker or the triazole rings that can undergo further chemical transformations, allowing for the tailoring of properties after the initial material has been assembled.
These advanced synthetic methods will be crucial for creating ligands with tailored properties, such as chirality, specific binding sites, or responsive functional groups.
Exploration of New Metal-Ligand Systems and Architectures with Enhanced Properties
The flexible bis-bidentate nature of this compound makes it an excellent building block for a variety of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Future research will aim to expand the range of metal ions and co-ligands used in conjunction with this linker to create novel architectures with superior performance.
Promising research directions include:
Heterometallic Frameworks: Incorporating two or more different metal ions into a single MOF structure can lead to synergistic effects, resulting in materials with enhanced catalytic activity, unique magnetic properties, or improved gas sorption capabilities.
Hierarchical Pore Structures: Designing MOFs with a combination of micropores and mesopores is a key goal for applications in catalysis and separation, where efficient mass transport of bulky molecules is required. The flexibility of the propane linker can be exploited to achieve such complex pore systems.
Functional Co-ligands: The use of functionalized dicarboxylic acids or other bridging ligands alongside this compound can introduce specific properties into the resulting MOFs. scirp.orgresearchgate.net For example, incorporating acidic or basic sites can enhance catalytic activity, while using photoactive ligands can create materials for sensing or photocatalysis. researchgate.net Research has shown that MOFs with nitrogen-rich ligands can be effective for CO2 adsorption and catalytic conversion. rsc.org
The synthesis of interpenetrated and non-interpenetrated frameworks, as demonstrated with zinc-based MOFs using this ligand, highlights the structural diversity achievable. researchgate.net Exploring this further with different metals and synthetic conditions will be a key area of future work.
Advanced Theoretical Modeling for Predictive Material Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of new materials. rsc.orgnih.govnih.gov For this compound and its derivatives, theoretical modeling will play a crucial role in accelerating the discovery and optimization of new materials.
Future computational efforts will likely focus on:
Predicting Coordination Geometries: DFT calculations can accurately predict the binding modes of the ligand with various metal centers, helping to rationalize the formation of different framework topologies. nih.govresearchgate.net This predictive power can guide synthetic efforts toward desired architectures.
Simulating Electronic and Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic spectra and luminescent properties of MOFs. nih.gov This is particularly valuable for designing materials for sensing and optoelectronic applications. For instance, modeling can help understand the "antenna effect" where the ligand absorbs light and efficiently transfers the energy to a lanthanide metal center, enhancing its luminescence. researchgate.net
Modeling Host-Guest Interactions: Computational models can simulate the adsorption of gas molecules (e.g., CO2, N2) within the pores of MOFs, predicting adsorption capacities and selectivities. mdpi.com This allows for the in-silico screening of large numbers of potential structures to identify the most promising candidates for gas storage and separation applications before undertaking laborious synthetic work.
The synergy between experimental synthesis and computational modeling, where theoretical predictions are validated by empirical data, will be essential for the rational design of next-generation materials. rsc.orgnih.gov
| Theoretical Method | Application Area | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural Analysis | Optimized geometries, bond lengths, bond angles, vibrational frequencies | nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic Properties | UV-vis absorption spectra, electronic transitions, band gaps | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Electron density at bond critical points, nature of metal-ligand interactions | rsc.orgnih.gov |
| Molecular Docking | Binding Affinity | Ligand-receptor interactions, binding free energies | nih.govacs.org |
Translation of Fundamental Research into High-Performance Materials for Emerging Technologies
A major goal of future research on this compound-based materials is to translate fundamental discoveries into practical applications. The unique properties of the coordination polymers and MOFs derived from this ligand make them promising candidates for several emerging technologies.
Potential application areas include:
Gas Storage and Separation: The high nitrogen content and tunable porosity of MOFs constructed with this triazole linker make them attractive for selective CO2 capture from flue gas or natural gas streams. rsc.orgmdpi.com The interaction of nitrogen atoms in the triazole ring with CO2 molecules can enhance both adsorption capacity and selectivity.
Heterogeneous Catalysis: MOFs can serve as highly effective heterogeneous catalysts due to their high surface area and well-defined active sites. Materials based on this compound could be designed to catalyze reactions such as the cycloaddition of CO2 to epoxides, converting a greenhouse gas into valuable cyclic carbonates. rsc.org
Luminescent Sensing: The ability of MOFs to exhibit luminescence that is sensitive to the presence of specific chemical species makes them ideal for sensor applications. rsc.org Frameworks incorporating this ligand could be developed to detect pollutants, explosives, or biologically relevant molecules through changes in their fluorescent emission.
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The biocompatibility of triazole-based systems could be leveraged to develop novel drug delivery vehicles. chemijournal.com
The transition from laboratory-scale synthesis to industrial production of materials like HKUST-1 and ZIF-8 serves as a blueprint for the potential commercialization of new, high-performing MOFs based on functionalized triazole linkers. researchgate.net
| Application Area | Relevant Material Property | Example of Target Process/Molecule | Reference |
|---|---|---|---|
| Gas Separation | Selective porosity, N-rich framework | CO₂/N₂ separation | mdpi.com |
| Catalysis | Accessible metal sites, high surface area | CO₂ cycloaddition to epoxides | rsc.org |
| Luminescent Sensing | Host-guest interactions, framework luminescence | Detection of small molecules (e.g., benzaldehyde) | rsc.org |
| Corrosion Inhibition | Surface adsorption, electron-rich heterocycle | Protection of metal surfaces in acidic media | mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 1,3-Di(1H-1,2,4-triazole-1-yl)propane, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often involves nucleophilic substitution reactions. For example, in the synthesis of fluconazole derivatives, 1,2,4-triazole reacts with brominated intermediates (e.g., 1,2,3-tribromo-2-(2,4-difluorophenyl)propane) under basic conditions (K₂CO₃) in aqueous media. Reaction parameters such as stoichiometry, temperature, and catalyst choice significantly impact yield and purity. Excess triazole (≥4 equivalents) and prolonged reaction times (12–24 hours) are critical to achieving high conversion rates . Purification via hydrogenation or recrystallization is recommended to remove unreacted intermediates .
Q. How can researchers characterize the structural and thermal properties of this compound using spectroscopic and chromatographic methods?
Structural elucidation typically employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm triazole ring substitution patterns and propane backbone connectivity .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity and quantify impurities like unreacted triazole or positional isomers .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., 355.33 g/mol for fluconazole derivatives) . Thermal stability can be analyzed via thermogravimetric analysis (TGA), with degradation temperatures often exceeding 200°C due to the compound’s rigid triazole framework .
Advanced Research Questions
Q. What role does this compound play in the antifungal activity of fluconazole derivatives, and how can its structure be modified to enhance efficacy?
The compound’s bis-triazole moiety is critical for binding fungal cytochrome P450 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis. Modifications to the propane backbone or triazole substituents can alter binding affinity. For example:
- Introducing piperazine side chains improves solubility and bioavailability .
- Fluorine substitution on the aromatic ring (e.g., 2,4-difluorophenyl) enhances membrane permeability and target specificity . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the triazole ring improve antifungal potency against Candida albicans and Cryptococcus neoformans .
Q. What are the common impurities formed during the synthesis of this compound derivatives, and how can they be quantified and controlled?
Key impurities include:
- Unreacted intermediates: Residual 1,2,4-triazole or brominated precursors, detectable via HPLC with a C18 column and phosphate buffer/acetonitrile mobile phase .
- Positional isomers: Undesired regioisomers (e.g., 1,4-triazole substitution), resolved using chiral chromatography or capillary electrophoresis .
- Degradation products: Hydrolyzed triazole rings under acidic conditions, monitored by stability-indicating methods like UPLC-MS . Impurity control requires optimizing reaction stoichiometry and implementing in-process analytical checks (e.g., TLC or inline IR spectroscopy) .
Q. How do computational models aid in understanding the interaction between this compound derivatives and fungal cytochrome P450 enzymes?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding modes and energy landscapes. For instance:
- Docking studies: Reveal hydrogen bonding between triazole N3 and CYP51’s heme iron, stabilizing the enzyme-inhibitor complex .
- DFT analyses: Highlight the electron-deficient nature of fluorinated aryl groups, enhancing π-π interactions with hydrophobic enzyme pockets . These models guide rational design of derivatives with reduced off-target effects in human cells .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported antifungal activity data for this compound analogs across different studies?
Discrepancies often arise from variations in:
- Test strains: Clinical isolates vs. ATCC strains may show differing susceptibility due to genetic diversity .
- Assay conditions: Broth microdilution (CLSI M27-A3) vs. agar diffusion methods yield differing MIC values . Standardization using CLSI guidelines and cross-validation with positive controls (e.g., fluconazole) are essential. Meta-analyses of multiple datasets can identify trends obscured by methodological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
